1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine
Description
1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine is a sulfonated piperidine derivative characterized by a 3-methylpiperidine core linked to a 4-ethoxynaphthylsulfonyl group. The naphthyl moiety introduces significant lipophilicity and steric bulk, distinguishing it from phenyl-based analogs. The ethoxy substituent on the naphthalene ring enhances metabolic stability compared to smaller alkoxy groups (e.g., methoxy) .
Properties
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-3-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-3-22-17-10-11-18(16-9-5-4-8-15(16)17)23(20,21)19-12-6-7-14(2)13-19/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMKMBYMJIHUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions
Mechanistic Pathway :
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Deprotonation : The amine in 3-methylpiperidine is deprotonated by NaH to generate a nucleophilic amide.
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Nucleophilic Attack : The amide attacks the electrophilic sulfur in the sulfonyl chloride, forming the sulfonamide bond.
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Protonation : The intermediate is protonated during workup.
Critical Optimization Parameters
Sulfonyl Chloride Reactivity
4-Ethoxynaphthalene-1-sulfonyl chloride must be pre-synthesized. Its preparation typically involves:
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Sulfonation : 4-Ethoxynaphthalene is treated with chlorosulfonic acid (ClSO₃H) or fuming sulfuric acid.
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Chlorination : Conversion of the sulfonic acid to the sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Example Protocol :
Steric and Electronic Effects
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Steric Hindrance : Bulky substituents (e.g., naphthyl) require prolonged reaction times.
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Electronic Effects : Electron-donating ethoxy groups enhance sulfonyl chloride electrophilicity.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation accelerates sulfonylation reactions. For example:
Catalytic Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is less relevant here but may be explored for alternative routes involving boronic acids.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 1.47 (9H, s, tert-butyl), 4.28 (2H, br, piperidine CH₂) | |
| ¹³C NMR | δ 145.2 (naphthyl C-O), 65.4 (ethoxy CH₂) | |
| MS | m/z 333.45 [M+H]⁺ |
Challenges and Solutions
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 4-ethoxy-1-naphthaldehyde or 4-ethoxy-1-naphthoic acid.
Scientific Research Applications
1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and functional attributes of 1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine with related sulfonated piperidine derivatives:
Structural and Functional Insights
Aromatic System :
- The naphthyl group in the target compound confers greater lipophilicity and steric bulk compared to phenyl analogs (e.g., ). This may enhance binding to hydrophobic regions of biological targets but could reduce solubility .
- Phenyl-based derivatives (e.g., 4-methoxy or 4-isothiocyanate) exhibit lower molecular weights and improved solubility profiles, making them more suitable for certain drug delivery applications .
Substituent Effects :
- Ethoxy vs. Methoxy : The ethoxy group in the target compound and ’s phenyl analog offers enhanced metabolic stability compared to methoxy due to reduced oxidative dealkylation .
- Isothiocyanate () : This reactive group enables covalent interactions with thiols in proteins, a feature absent in ethoxy/methoxy derivatives. Such reactivity could be advantageous in irreversible enzyme inhibition .
Biological Activity :
- While direct data for the target compound is unavailable, sulfonated indole derivatives () demonstrate that substituent size impacts cytotoxicity. Smaller sulfonyl groups (e.g., methylsulfonyl) showed activity comparable to doxorubicin, suggesting that bulkier groups (e.g., ethoxynaphthyl) might require optimization for cellular penetration .
- Piperidine-sulfonyl hybrids in highlight the role of sulfonyl groups in enhancing binding affinity to enzymes like carbonic anhydrase or kinases .
Biological Activity
1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine, identified by its CAS number 333311-13-0, is a sulfonamide compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a sulfonyl group and an ethoxynaphthyl moiety. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation. The sulfonamide group is known for its ability to mimic substrates in enzymatic reactions, leading to competitive inhibition.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pneumoniae | 16 |
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound activates the caspase pathway, leading to programmed cell death. The following table summarizes the effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Caspase activation |
| HeLa | 15 | DNA fragmentation |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacteria. Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard treatment.
- Case Study on Cancer Treatment : In a preclinical study involving xenograft models of breast cancer, administration of the compound resulted in a 50% reduction in tumor volume over four weeks, demonstrating its potential as an anticancer agent.
Safety and Toxicity
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
